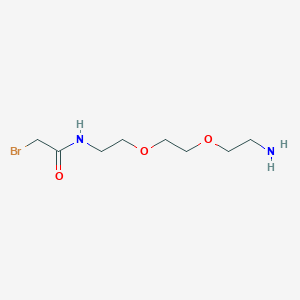
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromoacetamide group attached to a triethylene glycol chain terminated with an amino group, making it a versatile intermediate in organic synthesis and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide typically involves the reaction of triethylene glycol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming corresponding oxides or reduced amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures varying depending on the desired rate of hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thioethers, and ethers.
Oxidation and Reduction: Products include oxides or reduced amines.
Hydrolysis: Products include triethylene glycol derivatives and bromoacetamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide involves its reactivity towards nucleophiles. The bromoacetamide group acts as an electrophile, readily reacting with nucleophilic groups in target molecules. This reactivity allows the compound to form covalent bonds with various substrates, making it useful in biochemical modifications and synthetic applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as protein modification or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)ethanol: A related compound with similar triethylene glycol and amino functionalities but lacking the bromoacetamide group.
2-(2-(2-Azidoethoxy)ethoxy)ethanamine: Contains an azido group instead of a bromoacetamide, used in click chemistry applications.
2-(2-(Dimethylamino)ethoxy)ethanol: Features a dimethylamino group, used in different synthetic and industrial applications.
Uniqueness
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide is unique due to its combination of a bromoacetamide group with a triethylene glycol chain. This structure imparts specific reactivity and solubility properties, making it particularly useful in applications requiring covalent modification of biomolecules or the synthesis of complex organic structures.
Propiedades
Fórmula molecular |
C8H17BrN2O3 |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C8H17BrN2O3/c9-7-8(12)11-2-4-14-6-5-13-3-1-10/h1-7,10H2,(H,11,12) |
Clave InChI |
XMKHWGLZMOMNKL-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCNC(=O)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


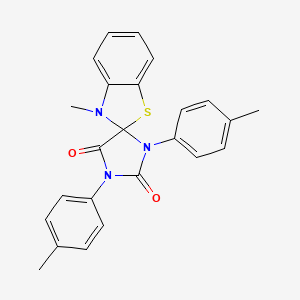
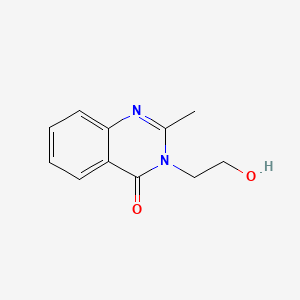
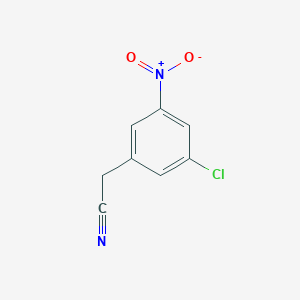
![14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol](/img/structure/B12814665.png)
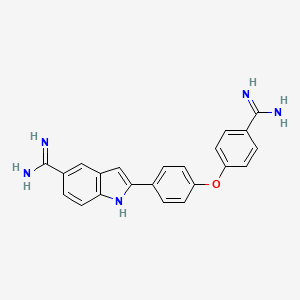
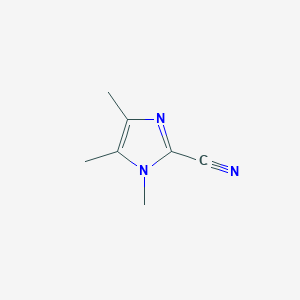
![1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12814687.png)
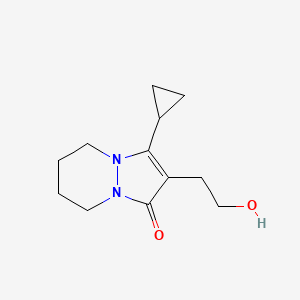
![(3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12814706.png)
![5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12814709.png)
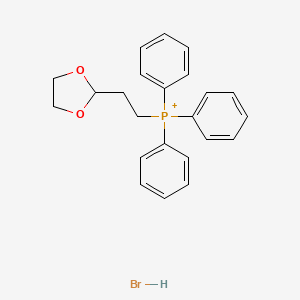

![6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B12814719.png)
![N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12814723.png)
